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Compound of Interest

Compound Name: Codeinone

Cat. No.: B1234495

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the methodologies for the semi-
synthesis of clinically significant opioids, including hydrocodone and oxycodone, using
codeinone as a key starting material. Detailed experimental protocols, quantitative data
summaries, and visual representations of synthetic pathways and biological mechanisms are
presented to facilitate research and development in this field.

Overview of Synthetic Pathways from Codeinone

Codeinone is a pivotal intermediate in the semi-synthesis of a range of opioid analgesics.
Derived from naturally occurring opiates like codeine or thebaine, it serves as a versatile
precursor for modifications that enhance analgesic potency. The primary synthetic routes
discussed herein involve the catalytic hydrogenation of codeinone to produce hydrocodone
and a multi-step conversion to oxycodone via a 14-hydroxycodeinone intermediate. Both
chemical and biocatalytic approaches to these transformations are explored.

Data Presentation: Synthesis of Opioids from
Codeinone

The following tables summarize quantitative data for the key synthetic transformations starting
from codeinone.

Table 1: Synthesis of Hydrocodone from Codeinone
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Table 2: Synthesis of 14-Hydroxycodeinone from Codeinone
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Experimental Protocols
Synthesis of Hydrocodone from Codeinone

Method: Catalytic Hydrogenation

This protocol describes the reduction of the 7,8-double bond of codeinone to yield
hydrocodone.

Materials:

Codeinone

e 10% Palladium on Carbon (Pd/C) catalyst

e Glacial Acetic Acid

e Methanol

e Sodium Bicarbonate solution (saturated)

e Dichloromethane

e Anhydrous Sodium Sulfate

e Hydrogen gas supply

Hydrogenation apparatus

Procedure:

Dissolve codeinone in a minimal amount of glacial acetic acid in a suitable reaction vessel
for hydrogenation.

Add 10% Pd/C catalyst to the solution (typically 5-10% by weight of the codeinone).

Place the reaction vessel in a hydrogenation apparatus.

Evacuate the vessel and purge with hydrogen gas three times.
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o Pressurize the vessel with hydrogen gas to approximately 40 psi.

 Stir the reaction mixture vigorously at room temperature for 18-24 hours or until hydrogen
uptake ceases.

o Carefully vent the hydrogen gas and purge the vessel with nitrogen.

« Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the
filter cake with methanol.

o Combine the filtrate and washes and remove the solvent under reduced pressure.

» Dissolve the residue in water and basify to pH 8-9 with a saturated solution of sodium
bicarbonate.

o Extract the aqueous layer with dichloromethane (3 x 50 mL).

o Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate
under reduced pressure to yield crude hydrocodone.

e The crude product can be further purified by column chromatography or crystallization.

Synthesis of Oxycodone from Codeinone

This is a two-step process involving the initial formation of 14-hydroxycodeinone, followed by
its hydrogenation.

Step 1: Synthesis of 14-Hydroxycodeinone from Codeinone Dienol Acetate

This method involves the formation of a dienol acetate intermediate, which is then oxidized.
Materials:

e Codeinone

e Acetic Anhydride

e Acetyl Chloride
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m-Chloroperoxybenzoic acid (m-CPBA)

Dichloromethane

Sodium Bicarbonate solution (saturated)

Anhydrous Sodium Sulfate

Procedure:

Formation of Codeinone Dienol Acetate: Reflux a solution of codeinone in acetic anhydride
containing a catalytic amount of acetyl chloride for several hours. Monitor the reaction by
TLC.

After completion, cool the reaction mixture and carefully add it to a cold, saturated solution of
sodium bicarbonate to neutralize the excess acetic anhydride and acetyl chloride.

Extract the product with dichloromethane.
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

Filter and concentrate under reduced pressure to obtain the crude codeinone dienol
acetate.

Oxidation to 14-Hydroxycodeinone: Dissolve the crude codeinone dienol acetate in
dichloromethane.

Cool the solution in an ice bath and add a solution of m-CPBA in dichloromethane dropwise.

Stir the reaction at room temperature and monitor by TLC until the starting material is
consumed.

Wash the reaction mixture with a saturated sodium bicarbonate solution to remove excess
m-CPBA and m-chlorobenzoic acid.

Wash with water and brine, then dry over anhydrous sodium sulfate.

Filter and concentrate under reduced pressure to yield crude 14-hydroxycodeinone.
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Step 2: Hydrogenation of 14-Hydroxycodeinone to Oxycodone
Materials:

e 14-Hydroxycodeinone

10% Palladium on Carbon (Pd/C) catalyst (50% water wet)

Glacial Acetic Acid

Hydrogen gas supply

Hydrogenation apparatus

Procedure:

Dissolve 14-hydroxycodeinone in glacial acetic acid in a hydrogenation vessel.[5]
e Add 10% Pd/C catalyst (50% water wet) to the solution.[5]

o Pressurize the vessel with hydrogen to 38 psi and shake at ambient temperature for
approximately 3 hours.[5]

e Monitor the reaction by HPLC to confirm the consumption of the starting material.
» Release the pressure and filter the catalyst.

» The filtrate containing oxycodone can be further purified by crystallization, typically after
conversion to a salt such as the hydrochloride.[5]

Biocatalytic Synthesis Protocols

Biotransformation of Codeinone to 14-
Hydroxycodeinone and Oxycodone using Pseudomonas
putida M10

This protocol outlines the use of whole-cell biotransformation for the synthesis of oxycodone
precursors.
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Materials:

Pseudomonas putida M10 cell culture

e Phosphate buffer (42 mM, pH 7.0)

e Codeinone

e 14-Hydroxycodeinone

e Glucose

e Centrifuge

e |ncubator shaker

HPLC for analysis

Procedure:

o Cell Culture: Grow Pseudomonas putida M10 in a suitable medium supplemented with
glucose. Harvest the cells by centrifugation when they reach the desired growth phase.

o Preparation of Washed Cells: Wash the harvested cells with 42 mM phosphate buffer (pH
7.0) to remove residual growth medium.

» Biotransformation of Codeinone: Resuspend the washed cells in the phosphate buffer. Add
codeinone to the cell suspension (e.g., to a final concentration of 5 or 10 mM).[3]

 Incubate the mixture in a shaker at an appropriate temperature (e.g., 30°C).

e Monitor the formation of 14-hydroxycodeinone and 14-hydroxycodeine over time by taking
samples, centrifuging to remove cells, and analyzing the supernatant by HPLC.[3]

e Production of Oxycodone: For the conversion of 14-hydroxycodeinone to oxycodone,
incubate washed cells of P. putida M10 with 14-hydroxycodeinone in the phosphate buffer.

[3]
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e Monitor the formation of oxycodone by HPLC. The biotransformation can yield oxycodone,
which can then be extracted and purified.[3] A reported yield for this biotransformation was
13%.[3]

Mandatory Visualizations
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Caption: Chemical synthesis pathways from codeinone to hydrocodone and oxycodone.
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Biotransformation with Pseudomonas putida M10
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Caption: Biocatalytic transformations of codeine and codeinone by Pseudomonas putida M10.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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